6-Mercaptopurine 3-oxide
Overview
Description
6-Mercaptopurine 3-oxide is a derivative of 6-mercaptopurine, a well-known antineoplastic agent used primarily in the treatment of acute lymphoblastic leukemia and other hematological malignancies . This compound is characterized by the presence of an oxygen atom bonded to the sulfur atom in the mercaptopurine structure, which may influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-mercaptopurine 3-oxide typically involves the oxidation of 6-mercaptopurine. One common method is the use of hydrogen peroxide as an oxidizing agent under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the selective oxidation of the sulfur atom .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The process parameters, such as temperature, pH, and concentration of reactants, are optimized to achieve high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 6-Mercaptopurine 3-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can revert the compound back to 6-mercaptopurine.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: 6-Mercaptopurine.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
6-Mercaptopurine 3-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation-reduction reactions.
Biology: Investigated for its potential effects on cellular metabolism and DNA synthesis.
Medicine: Explored for its antineoplastic properties and potential use in cancer therapy.
Industry: Utilized in the development of drug delivery systems and nanomaterials
Mechanism of Action
The mechanism of action of 6-mercaptopurine 3-oxide involves its conversion to active metabolites that interfere with nucleic acid synthesis. The compound competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase, leading to the formation of thioinosinic acid. This metabolite inhibits several reactions involving inosinic acid, ultimately disrupting DNA and RNA synthesis and leading to cell death .
Comparison with Similar Compounds
6-Mercaptopurine: The parent compound, widely used in chemotherapy.
6-Thioguanine: Another purine analog with similar antineoplastic properties.
Azathioprine: A prodrug of 6-mercaptopurine used as an immunosuppressant
Uniqueness: 6-Mercaptopurine 3-oxide is unique due to the presence of the oxygen atom bonded to the sulfur atom, which may alter its chemical reactivity and biological activity compared to its parent compound and other analogs .
Properties
IUPAC Name |
3-hydroxy-7H-purine-6-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4OS/c10-9-2-8-5(11)3-4(9)7-1-6-3/h1-2,10H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVFSGYPMZGDGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=S)N=CN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145-95-9 | |
Record name | Mercaptopurine 3-N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Mercaptopurine 3-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528013 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-MERCAPTOPURINE-3-N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VHR658170 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the oncogenicity of 6-Mercaptopurine 3-oxide compared to its parent compound and other purine N-oxides?
A1: While this compound demonstrated low oncogenicity in early studies [, ], it did induce tumors at the injection site in a small number of rats at high doses []. This suggests that while its oncogenic potential appears lower than that of 3-hydroxyxanthine and guanine 3-N-oxide (which showed comparable oncogenicity) [], it is not entirely devoid of this risk. Interestingly, the parent compound, 6-Mercaptopurine, did not show tumor induction at the injection site []. This highlights the influence of the N-oxide group and its position on the oncogenic potential of purine derivatives.
Q2: Were any therapeutic applications explored for this compound?
A2: Unfortunately, the provided abstracts do not offer specific details about the therapeutic applications of this compound. One study mentions its "chemotherapeutic possibilities" [], but the specific context or findings remain unclear without access to the full research article.
Q3: Are there any known methods for synthesizing this compound?
A3: While the provided abstracts do not delve into the specifics of this compound synthesis, one paper mentions its successful synthesis []. To understand the detailed methodology and reaction conditions, referring to the complete research article would be necessary.
Q4: How do the structural differences between various purine N-oxides, like this compound and guanine 3-N-oxide, potentially influence their biological activities?
A4: The position of the N-oxide group and other substituents significantly impact the oncogenicity of purine N-oxides []. For instance, 3-hydroxyxanthine, an isomer of the oncogenic xanthine N-oxide, proved inactive in inducing tumors []. This difference in activity likely arises from variations in their interactions with biological targets, such as DNA or enzymes. The presence of a mercapto group in this compound compared to the amino group in guanine 3-N-oxide can further influence their binding affinities, cellular uptake, and metabolism, ultimately contributing to their distinct activity profiles.
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